molecular formula C11H9ClN2O3 B061733 Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-69-5

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B061733
M. Wt: 252.65 g/mol
InChI Key: DNTKXLXLDDGVOB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound of interest in various chemical research areas due to its distinctive molecular framework. Research has been conducted to understand its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves several steps, including the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process has been characterized using spectroscopic methods such as 1H NMR and mass spectral analysis (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Molecular Structure Analysis

The compound crystallizes in the triclinic crystal system, exhibiting intramolecular hydrogen bonds contributing to structural stability. The molecular structure is further stabilized by π … π interactions, which have been detailed through single-crystal X-ray diffraction studies (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate include various substitution and condensation reactions, contributing to the compound's relevance in medicinal chemistry. Its reactivity has been explored to create a series of derivatives for biological applications (Jakopin, 2018).

Physical Properties Analysis

The physical properties of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, such as melting points, solubility, and crystal structure, have been extensively analyzed to understand its behavior in different environments. The compound’s stability under various conditions has been a focus of several studies (Achutha et al., 2017).

Chemical Properties Analysis

The compound exhibits a range of chemical behaviors due to its functional groups. Its chemical stability, reactivity with different reagents, and the nature of its chemical bonds have been subjects of detailed research, reflecting its versatility in chemical synthesis and applications in various fields (Jakopin, 2018).

Scientific Research Applications

Compounds with similar structures, such as Ethyl (E)-3-(4-Chlorophenyl)acrylate and Ethyl 3-(4-chlorophenyl)acrylate , are often used in the field of organic chemistry for the synthesis of various complex molecules. They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and polymers.

  • Organic Chemistry Synthesis

    • Compounds like Ethyl (E)-3-(4-Chlorophenyl)acrylate and Ethyl 3-(4-chlorophenyl)acrylate are used in organic chemistry for the synthesis of complex molecules. They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and polymers .
  • Anticancer Research

    • A compound similar to the one you mentioned, 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate, has been synthesized and tested for anticancer activity against various human tumor cell lines . The compound showed promising results, particularly against non-small cell lung cancer .
  • Antiviral Research

    • Indole derivatives, which share a similar structure to the compound you mentioned, have been found to possess antiviral activity . These compounds could potentially be used in the development of new antiviral drugs .
  • Anti-Inflammatory Research

    • Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that similar compounds could potentially be used in the treatment of inflammatory diseases .
  • Antioxidant Research

    • Indole derivatives have been found to possess antioxidant activity . This suggests that similar compounds could potentially be used in the development of new antioxidants .
  • Antimicrobial Research

    • Indole derivatives have been found to possess antimicrobial activity . This suggests that similar compounds could potentially be used in the development of new antimicrobial drugs .
  • Material Science

    • Compounds with similar structures could potentially be used in the synthesis of high-performance materials. For example, polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures .
  • Pharmaceutical Research

    • Similar compounds could be used in the development of new pharmaceuticals. For instance, Ethyl (E)-3-(4-Chlorophenyl)acrylate is used in organic chemistry for the synthesis of complex molecules, which can serve as building blocks in the creation of pharmaceuticals .
  • Agrochemical Research

    • Similar compounds could be used in the development of new agrochemicals. Ethyl (E)-3-(4-Chlorophenyl)acrylate, for example, can serve as a building block in the creation of agrochemicals .
  • Polymer Research

    • Similar compounds could be used in the development of new polymers. For instance, Ethyl (E)-3-(4-Chlorophenyl)acrylate can serve as a building block in the creation of polymers .

Safety And Hazards

The safety data sheet for a related compound, Ethyl 4-chloroacetoacetate, indicates that it is hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects8.


Future Directions

Given the limited information available on Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, future research could focus on its synthesis, characterization, and potential applications. The biological activities of related compounds suggest that it may have potential in various therapeutic areas7.


Please note that the information provided is based on the available data and may not fully represent the properties of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. Further research and studies are needed to gain a comprehensive understanding of this compound.


properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKXLXLDDGVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424197
Record name ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS RN

163719-69-5
Record name ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JCP Mayer, AC Sauer, BA Iglesias, TV Acunha… - Journal of …, 2017 - Elsevier
This article describes the synthesis, characterization and DNA-binding assays of a series of oxadiazoles derived from (E)-3-ferrocenylacrylic acid. The compounds were obtained in …
Number of citations: 28 www.sciencedirect.com
JCP Mayer, TV Acunha, OED Rodrigues… - New Journal of …, 2021 - pubs.rsc.org
Two new series of conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles were obtained and spectroscopically characterized in terms of UV-Vis absorption, fluorescence and …
Number of citations: 7 pubs.rsc.org

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